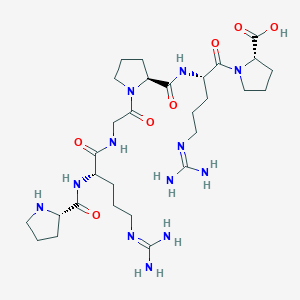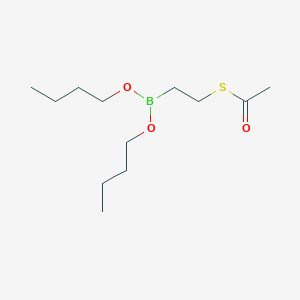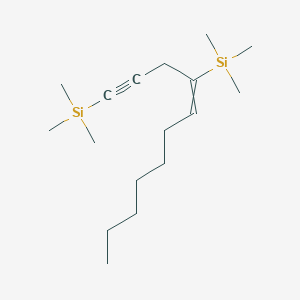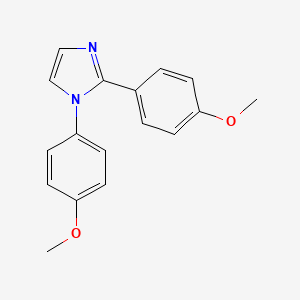
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- is a complex peptide compound composed of multiple amino acids, including L-proline, L-arginine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) methods. These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of proline residues can lead to the formation of hydroxyproline, while reduction of arginine residues can yield citrulline.
Aplicaciones Científicas De Investigación
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel biomaterials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- involves its interaction with specific molecular targets and pathways. For instance, the proline residues may interact with proline-rich domains in proteins, influencing their folding and stability. The arginine residues can engage in electrostatic interactions with negatively charged molecules, affecting cellular signaling and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: A single amino acid with significant roles in protein structure and function.
L-Arginine: An amino acid involved in the synthesis of nitric oxide and other important biomolecules.
Glycyl-L-proline: A dipeptide with applications in peptide synthesis and as a model compound for studying peptide bonds.
Uniqueness
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties
Propiedades
Número CAS |
872438-46-5 |
|---|---|
Fórmula molecular |
C29H50N12O7 |
Peso molecular |
678.8 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H50N12O7/c30-28(31)35-12-2-7-18(38-24(44)17-6-1-11-34-17)23(43)37-16-22(42)40-14-4-9-20(40)25(45)39-19(8-3-13-36-29(32)33)26(46)41-15-5-10-21(41)27(47)48/h17-21,34H,1-16H2,(H,37,43)(H,38,44)(H,39,45)(H,47,48)(H4,30,31,35)(H4,32,33,36)/t17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
IKTVWQYOZWHMHX-SXYSDOLCSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)




![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)

![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)
